Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts and continuous flow reactors to enhance yield and reduce production costs. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Mechanism of Action
The mechanism of action of Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluorospiro[indoline-3,4’-piperidine]
- 1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[indoline-3,4’-piperidine]
Uniqueness
Benzyl 5-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate stands out due to its specific functional groups and three-dimensional structure, which confer unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
benzyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSMLORPPZVYNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=C(C=C3)F)C(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598418 |
Source
|
Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209348-85-6 |
Source
|
Record name | Benzyl 5-fluoro-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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